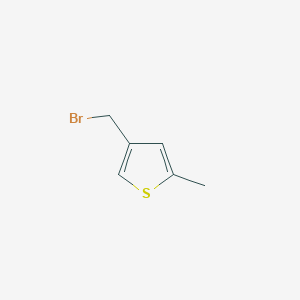
4-(Bromomethyl)-2-methylthiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Bromomethyl)-2-methylthiophene is an organic compound belonging to the class of heterocyclic compounds known as thiophenes. Thiophenes are characterized by a five-membered ring structure containing one sulfur atom. The bromomethyl group at the 4-position and the methyl group at the 2-position make this compound particularly interesting for various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)-2-methylthiophene typically involves the bromination of 2-methylthiophene. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride at elevated temperatures to facilitate the bromination process.
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, the reaction conditions are optimized to minimize by-products and ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 4-(Bromomethyl)-2-methylthiophene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products:
Nucleophilic Substitution: Products include azidomethyl, thiomethyl, or alkoxymethyl derivatives.
Oxidation: Products include sulfoxides and sulfones.
Reduction: The major product is 2-methylthiophene.
Aplicaciones Científicas De Investigación
4-(Bromomethyl)-2-methylthiophene has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives, which are valuable in materials science and organic electronics.
Biology: The compound is explored for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its role in drug development, particularly as a building block for pharmaceuticals.
Industry: It is used in the production of polymers and as a precursor for various agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-(Bromomethyl)-2-methylthiophene depends on the specific application and reaction it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon atom. In oxidation reactions, the sulfur atom in the thiophene ring is the primary site of oxidation, leading to the formation of sulfoxides or sulfones.
Comparación Con Compuestos Similares
2-Bromomethylthiophene: Lacks the methyl group at the 2-position, making it less sterically hindered.
4-Methylthiophene: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
2,5-Dibromothiophene: Contains two bromine atoms, increasing its reactivity in substitution reactions.
Uniqueness: 4-(Bromomethyl)-2-methylthiophene is unique due to the presence of both a bromomethyl group and a methyl group, which provide a balance of reactivity and steric hindrance. This makes it a versatile intermediate for various chemical transformations and applications.
Propiedades
Fórmula molecular |
C6H7BrS |
|---|---|
Peso molecular |
191.09 g/mol |
Nombre IUPAC |
4-(bromomethyl)-2-methylthiophene |
InChI |
InChI=1S/C6H7BrS/c1-5-2-6(3-7)4-8-5/h2,4H,3H2,1H3 |
Clave InChI |
VZLAWFMOQPYADY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CS1)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Azabicyclo[3.2.1]octan-6-onehydrochloride](/img/structure/B13026654.png)

![6-(4-Chlorophenyl)-3-(piperidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13026679.png)
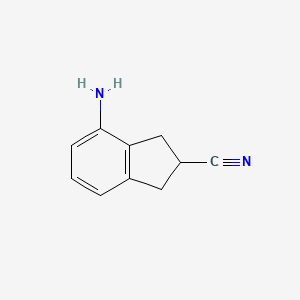
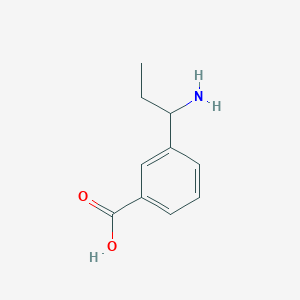
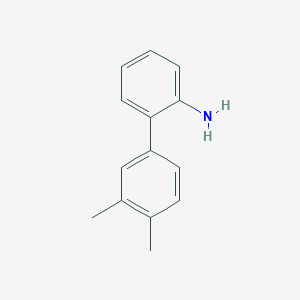

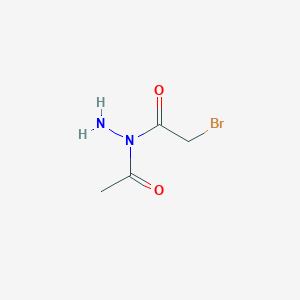
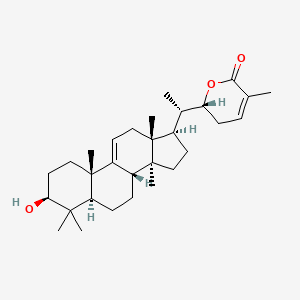
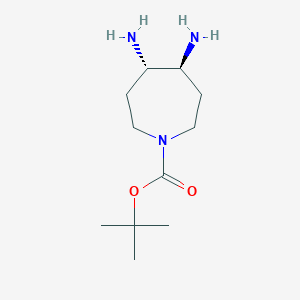
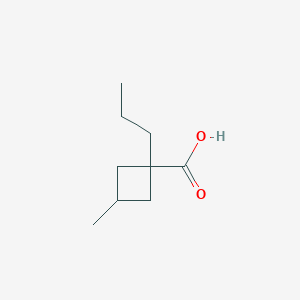
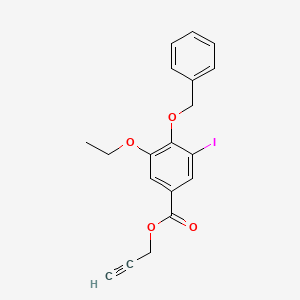
![4-Chloro-1-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13026740.png)
![5H-Pyrrolo[3,2-c]pyridazine hydrochloride](/img/structure/B13026746.png)
